molecular formula C10H14N2O B15145759 3-Pyridin-2-YL-propionimidic acid ethyl ester CAS No. 887579-06-8

3-Pyridin-2-YL-propionimidic acid ethyl ester

Cat. No.: B15145759
CAS No.: 887579-06-8
M. Wt: 178.23 g/mol
InChI Key: XSESPVMOQAZBDI-UHFFFAOYSA-N
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Description

3-Pyridin-2-YL-propionimidic acid ethyl ester is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-YL-propionimidic acid ethyl ester can be achieved through several methods. One common approach involves the reaction of 3-pyridineacetic acid with ethanol in the presence of an acid catalyst under reflux conditions . Another method involves the conversion of 3-pyridineacetic acid to its corresponding acid chloride, followed by reaction with anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents, as well as reaction temperatures and times, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-YL-propionimidic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine amines.

Mechanism of Action

The mechanism of action of 3-Pyridin-2-YL-propionimidic acid ethyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridin-2-YL-propionimidic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-pyridin-2-ylpropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-13-10(11)7-6-9-5-3-4-8-12-9/h3-5,8,11H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSESPVMOQAZBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695311
Record name Ethyl 3-(pyridin-2-yl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-06-8
Record name Ethyl 3-(pyridin-2-yl)propanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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